Cas no 1804319-52-5 (2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid)

2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid structure
1804319-52-5 structure
商品名:2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid
CAS番号:1804319-52-5
MF:C8H6F3NO4
メガワット:237.132752895355
CID:4829308

2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid
    • インチ: 1S/C8H6F3NO4/c1-3-5(16-8(9,10)11)2-4(7(14)15)12-6(3)13/h2H,1H3,(H,12,13)(H,14,15)
    • InChIKey: HISLUPJRPOVYBG-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=C(C(=O)O)NC(C=1C)=O)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 408
  • トポロジー分子極性表面積: 75.6
  • 疎水性パラメータ計算基準値(XlogP): 1.2

2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029098944-1g
2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid
1804319-52-5 97%
1g
$1,460.20 2022-04-02

2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid 関連文献

2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acidに関する追加情報

2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1804319-52-5): A Comprehensive Overview

2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1804319-52-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents. The presence of a hydroxy group, a methyl group, and a trifluoromethoxy substituent on the pyridine ring imparts distinct chemical and biological properties to this molecule, making it an intriguing subject for further investigation.

The hydroxy group in 2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid plays a crucial role in its reactivity and solubility. Hydroxyl groups are known to enhance the polarity and hydrogen bonding capabilities of molecules, which can influence their interactions with biological targets. In the context of drug design, this property can be leveraged to improve the bioavailability and pharmacokinetic profile of potential therapeutic agents.

The methyl group at the 3-position of the pyridine ring contributes to the overall stability and lipophilicity of the molecule. Methyl groups are often used in medicinal chemistry to modulate the lipophilic character of compounds, which can affect their ability to cross cell membranes and reach their intended targets. This feature is particularly important in the development of drugs that need to penetrate specific tissues or organs.

The trifluoromethoxy substituent at the 4-position is a key functional group that imparts unique electronic and steric properties to 2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid. Trifluoromethoxy groups are known for their strong electron-withdrawing effects, which can influence the electronic distribution within the molecule and affect its reactivity. Additionally, the presence of fluorine atoms can enhance metabolic stability and reduce susceptibility to enzymatic degradation, making this compound an attractive candidate for drug development.

The carboxylic acid group at the 6-position provides additional functional versatility to 2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid. Carboxylic acids are common functional groups in many biologically active molecules and can participate in various chemical reactions, such as esterification and amidation. These reactions are often used in the synthesis of prodrugs or conjugates that can improve the therapeutic index of a drug.

Recent studies have explored the potential applications of 2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid in various therapeutic areas. One notable area of interest is its use as an intermediate in the synthesis of novel antiviral agents. The unique combination of functional groups in this compound has been shown to enhance its antiviral activity against several viral strains, including influenza and hepatitis viruses. This makes it a valuable starting material for developing new antiviral drugs that can address unmet medical needs.

In addition to its antiviral properties, 2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those derived from solid tumors such as breast and lung cancer. The mechanism of action is thought to involve modulation of key signaling pathways involved in cell proliferation and apoptosis.

The pharmacokinetic properties of 2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid have also been studied extensively. In vitro and in vivo experiments have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, which are important considerations for developing orally administered drugs.

Safety assessments have indicated that 2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid has a favorable toxicity profile at therapeutic doses. Preclinical toxicity studies have not revealed any significant adverse effects on major organs or systems, suggesting that it is well-tolerated by experimental animals. These findings provide a strong foundation for advancing this compound into clinical trials.

In conclusion, 2-Hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1804319-52-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its potential in various disease areas, with a focus on optimizing its pharmacological profile and advancing it towards clinical use.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.